molecular formula C5H11NO2 B055562 tert-Butyl carbamate CAS No. 4248-19-5

tert-Butyl carbamate

Cat. No. B055562
CAS RN: 4248-19-5
M. Wt: 117.15 g/mol
InChI Key: LFKDJXLFVYVEFG-UHFFFAOYSA-N
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Description

Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Synthesis Analysis

Tert-Butyl carbamate can be synthesized by amination (carboxylation) or rearrangement . It can also be produced in high yields at low temperature by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate .


Molecular Structure Analysis

The molecular formula of tert-Butyl carbamate is C5H11NO2 . Its molecular weight is 117.1463 . The IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3, (H2,6,7) .


Chemical Reactions Analysis

Tert-Butyl carbamate is involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) . It is also used in the synthesis of N-Boc-protected anilines .


Physical And Chemical Properties Analysis

Tert-Butyl carbamate has a molecular weight of 117.1463 . Its chemical structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Specific Scientific Field

Organic Chemistry, specifically Palladium-Catalyzed Reactions .

Summary of the Application

tert-Butyl carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is significant in the field of organic chemistry as it provides a method for the synthesis of aryl carbamates .

Methods of Application or Experimental Procedures

The process involves the introduction of alcohols into the reaction of palladium-catalyzed cross-coupling of ArX (X = Cl, OTf) with sodium cyanate . The use of aryl triflates as electrophilic components in this transformation allows for an expanded substrate scope for direct synthesis of aryl isocyanates .

Results or Outcomes

This methodology provides direct access to major carbamate protecting groups, S-thiocarbamates, and diisocyanate precursors to polyurethane materials .

Synthesis of Tetrasubstituted Pyrroles

Specific Scientific Field

Organic Chemistry, specifically Pyrrole Synthesis .

Summary of the Application

tert-Butyl carbamate is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in pharmaceuticals and natural product synthesis.

Results or Outcomes

The outcome of this process is the production of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Anticonvulsant and Antiepileptic Drugs

Specific Scientific Field

Pharmacology and Neurology .

Summary of the Application

Carbamate derivatives, including tert-Butyl carbamate, are part of many drugs and prodrugs used for the treatment of epilepsy . They play a role in drug-target interaction or improve the biological activity of parent molecules .

Results or Outcomes

The outcome of this process is the production of effective anticonvulsant and antiepileptic drugs .

Cholinesterase Inhibitors

Summary of the Application

Carbamate derivatives, including tert-Butyl carbamate, are part of many drugs and prodrugs used as cholinesterase inhibitors . These inhibitors are used in the treatment of neurodegenerative disorders .

Results or Outcomes

The outcome of this process is the production of effective cholinesterase inhibitors .

Antiviral Drugs

Specific Scientific Field

Pharmacology and Virology .

Summary of the Application

tert-Butyl carbamate is part of many drugs and prodrugs used for the treatment of viral infections . It has been shown to be effective against drug-resistant mutants and is used in the treatment of diseases like HIV .

Results or Outcomes

The outcome of this process is the production of effective antiviral drugs .

Cancer Treatment

Specific Scientific Field

Pharmacology and Oncology .

Summary of the Application

tert-Butyl carbamate is used in the treatment of various types of cancer . It induces apoptosis in human hepatocellular carcinoma cells .

Results or Outcomes

The outcome of this process is the production of effective cancer treatment drugs .

Safety And Hazards

Tert-Butyl carbamate should not be released into the environment . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this chemical .

Future Directions

Recent literature suggests that a three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate . Future research may focus on further optimizing these synthesis methods and exploring new applications of tert-Butyl carbamate.

properties

IUPAC Name

tert-butyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKDJXLFVYVEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195265
Record name tert-Butyl carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl carbamate

CAS RN

4248-19-5
Record name 1,1-Dimethylethyl carbamate
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Record name tert-Butyl carbamate
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Record name 4248-19-5
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Record name tert-Butyl carbamate
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Record name tert-butyl carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,230
Citations
S Bhagwanth, AG Waterson… - The Journal of …, 2009 - ACS Publications
… reaction with tert-butyl carbamate proceeds faster … tert-butyl carbamate than with benzophenone imine. There are some similarities of Pd-catalyzed amidations using tert-butyl carbamate …
Number of citations: 52 pubs.acs.org
RM Petoral, K Uvdal - The Journal of Physical Chemistry B, 2005 - ACS Publications
… In this study, structural investigation of a thiol-functionalized tert-butyl carbamate adsorbate on gold, envisioned to be a starting molecule for surface-based organic synthesis, is given …
Number of citations: 9 pubs.acs.org
L Qin, H Cui, D Zou, J Li, Y Wu, Z Zhu, Y Wu - Tetrahedron Letters, 2010 - Elsevier
… (a), 8(c) However, the published ammonia equivalents are not in a conveniently protected form except for tert-butyl carbamate. The tert-butyloxycarbonyl (Boc) group is a …
Number of citations: 31 www.sciencedirect.com
A D'Aléo, JL Pozzo, K Heuzé, F Vögtle, F Fages - Tetrahedron, 2007 - Elsevier
We report the synthesis and a study of the gelation properties of a series of N-protected long-chain amino acids. Especially, benzyl and tert-butyl carbamate derivatives of 11-…
Number of citations: 17 www.sciencedirect.com
K MURATO, T SHIOIRI, SI YAMADA - Chemical and Pharmaceutical …, 1975 - jstage.jst.go.jp
… If this is true, the addition of tert—butyl carbamate (X) in place of tert—butyl alcohol will … in benzene in the presence of an excess of tert—butyl carbamate. Indeed, the desired carbamate (…
Number of citations: 20 www.jstage.jst.go.jp
V Cadierno, J Gimeno, N Nebra - Journal of Heterocyclic …, 2010 - Wiley Online Library
… Finally, we were pleased to find that commercially available tert-butyl carbamate is … of propargylic alcohols 2a–e with ethyl acetoacetate and tert-butyl carbamate (1:1:1 molar ratio) in the …
Number of citations: 20 onlinelibrary.wiley.com
M Sakaitani, Y Ohfune - The Journal of Organic Chemistry, 1990 - ACS Publications
… However, the desired tert-butyl carbamate could not be obtained by reaction with tert-butyl iodide due probably to steric bulkiness of the electrophile(entry …
Number of citations: 334 pubs.acs.org
K Kacprzak, N Maier, W Lindner - Journal of separation science, 2010 - Wiley Online Library
… In this study, it has been shown that 1,2,3-triazole-linked quinine (QN) and quinidine (QD) tert-butyl carbamate CSPs exhibit a near identical performance in enantioseparation of N-…
MG Bursavich, FR Fronczek - Acta Crystallographica Section C, 1997 - scripts.iucr.org
… A small impurity, di-tert-butyl dicarbonate, from the formation of N-tert-Boc, N-phenylmethyl-4-aminocyclohexanone was present during the Bucherer-Bergs synthesis which led to the formation of tert-butyl …
Number of citations: 5 scripts.iucr.org
DJ Weix, D Markovic, M Ueda, JF Hartwig - Organic letters, 2009 - ACS Publications
… To determine if these conditions could be transferred to palladium-catalyzed, intermolecular allylation of carbamates, we tested the N-allylation of tert-butyl carbamate with tert-butyl …
Number of citations: 46 pubs.acs.org

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